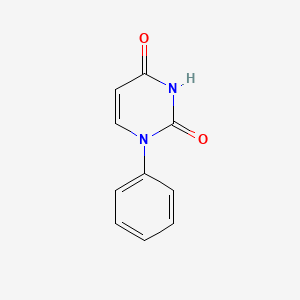

1-Phenyluracil

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXKKNILLDRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175596 | |

| Record name | 1-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21321-07-3 | |

| Record name | 1-Phenyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021321073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 1 Phenyluracil Within Pyrimidine Heterocyclic Chemistry

Uracil (B121893) Derivatives in Organic and Medicinal Chemistry Research

Uracil, a fundamental component of ribonucleic acid (RNA), serves as a privileged scaffold in the realms of organic and medicinal chemistry. Its inherent biological relevance has spurred extensive research into its derivatives, which have shown a wide spectrum of pharmacological activities. Modifications to the uracil ring, particularly at the N-1, N-3, C-5, and C-6 positions, have led to the development of compounds with antiviral, anticancer, antibacterial, and herbicidal properties. mdpi.com

The exploration of uracil derivatives has yielded significant therapeutic successes. For instance, 5-Fluorouracil (B62378) is a well-established anticancer drug. The structural similarities of these derivatives to natural nucleobases allow them to interact with and potentially inhibit enzymes crucial for nucleic acid synthesis and metabolism, such as thymidylate synthase and dUTPase. This mechanism is a cornerstone of their therapeutic potential, particularly in cancer and viral infections where rapid cell proliferation or viral replication is a hallmark. The continuous investigation into novel uracil derivatives is driven by the need for more effective and selective therapeutic agents with improved pharmacological profiles.

Importance of the Phenyl Substituent in 1-Position of Uracil Ring

The introduction of a phenyl group at the N-1 position of the uracil ring, creating 1-phenyluracil, significantly influences the molecule's physicochemical and biological properties. This substitution can enhance the compound's lipophilicity, which may affect its ability to cross biological membranes and interact with molecular targets. cymitquimica.com The phenyl group, with its potential for various chemical reactions and interactions, can modulate the reactivity and biological activity of the uracil core.

Research has shown that the presence of a phenyl group at the N-1 position can be a key determinant of a compound's biological efficacy. For example, derivatives of 1-(benzyl)-5-(phenylamino)uracil have demonstrated activity as non-nucleoside inhibitors of viruses like HIV-1 and Epstein-Barr virus (EBV). The phenyl ring can also be further substituted, allowing for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets. This strategic modification is a common approach in drug design to enhance potency and selectivity.

Review of the Chemical Class of Pyrimidines and Analogues

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This class of compounds is fundamental to life, as its derivatives—cytosine, thymine (B56734), and uracil—are essential components of nucleic acids (DNA and RNA). The pyrimidine (B1678525) ring system is considered π-deficient, which makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.

The synthesis of pyrimidines can be achieved through various methods, with the principal synthesis often involving the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea (B33335) or amidines. The Biginelli reaction is another notable method for preparing pyrimidine derivatives. mdpi.com The chemical reactivity of pyrimidines allows for a wide range of modifications, leading to a vast library of analogues with diverse biological activities. These derivatives are not only crucial in medicinal chemistry but also find applications in materials science and agrochemicals. mdpi.com

Historical Perspectives on the Academic Study of N-Substituted Uracils

The academic study of N-substituted uracils has a rich history intertwined with the development of chemotherapy. Early investigations into uracil analogues were driven by the goal of creating antimetabolites that could interfere with nucleic acid biosynthesis. The success of compounds like 5-fluorouracil in cancer treatment spurred further research into modifying the uracil structure.

Synthetic Methodologies and Chemical Reactivity of 1 Phenyluracil and Its Derivatives

Direct Arylation Approaches for 1-Phenyluracil Synthesis

Direct arylation methods provide efficient pathways to construct the this compound scaffold by forming a carbon-nitrogen or carbon-carbon bond directly on the uracil (B121893) ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation, Suzuki Coupling)

Palladium catalysis is a cornerstone in the synthesis of aryl-substituted heterocycles, including this compound derivatives. These methods leverage the transformation of C-H or C-Halogen bonds into C-Aryl bonds.

C-H Activation: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials. umich.edu For instance, the palladium-catalyzed C-H arylation of 1,3-disubstituted uracils can be directed to either the C5 or C6 position depending on the specific catalytic system used. Research has shown that the reaction of 1,3-dimethyluracil (B184088) with benzene (B151609) in the presence of a Pd(OCOCF₃)₂ catalyst, silver acetate (B1210297) (AgOAc), and an excess of pivalic acid (t-BuCO₂H) can lead to the formation of the corresponding 6-phenyluracil (B79900) derivative. researchgate.net These reactions highlight the developing potential of C-H activation for creating complex uracil derivatives from simple precursors. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron species with an organohalide or triflate. libretexts.org This reaction is highly effective for synthesizing 5-phenyluracil (B95959) derivatives. The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the boronic acid or its ester, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The versatility of the Suzuki reaction allows for the use of various arylboronic acids and uracil halides (or triflates), providing access to a wide array of substituted biphenyl (B1667301) structures. nih.gov

| Reaction Type | Catalyst | Coupling Partners | Key Features | Reference |

| C-H Activation | Pd(OCOCF₃)₂ / AgOAc | 1,3-Dimethyluracil + Benzene | Direct arylation at C6 position. | researchgate.net |

| Suzuki-Miyaura | Palladium Complex | Halogenated Uracil + Phenylboronic Acid | Forms C-C bond, high functional group tolerance. |

Copper-Mediated N-Arylation Methods

Copper-catalyzed N-arylation reactions, often referred to as Ullmann or Chan-Lam type couplings, are fundamental methods for synthesizing N-aryl compounds. beilstein-journals.org These reactions are particularly useful for the direct introduction of a phenyl group onto the nitrogen atom of the uracil ring.

In a typical Chan-Lam approach, uracil can be reacted with phenylboronic acid in the presence of a copper catalyst, such as copper(II) acetate. beilstein-journals.org Another effective method involves the reaction of uracil or its nucleoside derivatives with iodobenzene, using cuprous oxide (Cu₂O) as the catalyst in a solvent like 2,4,6-trimethylpyridine. This specific reaction has been shown to produce N¹,N³-diphenyluracil. rsc.org Furthermore, copper(I) halides, particularly CuI, have been successfully employed to catalyze the N-arylation of uracil derivatives with diaryliodonium salts, proceeding in good yields. mdpi.comproquest.com Optimization studies have shown that CuI is often a more effective copper source than Cu(0) or Cu(II) species for these transformations. beilstein-journals.org

| Catalyst/Reagent | Aryl Source | Base/Solvent | Product Example | Reference |

| Cu₂O | Iodobenzene | 2,4,6-trimethylpyridine | N¹,N³-Diphenyluracil | rsc.org |

| CuI | Diaryliodonium Salts | K₂CO₃ / DMF | N-Aryl Uracil Derivatives | mdpi.comproquest.com |

| Copper(II) Acetate | Phenylboronic Acid | Not specified | N-Phenyluracil | beilstein-journals.org |

Other Transition Metal-Catalyzed Syntheses

While palladium and copper are the most common catalysts, other transition metals are also utilized in the synthesis of aryl-substituted compounds. beilstein-journals.org Nickel catalysis, for example, provides an alternative for the arylation of primary and secondary amines and can be applied to N-arylation reactions. beilstein-journals.org Although less common for uracil synthesis compared to Pd and Cu, the principles of these transition metal-catalyzed reactions offer potential alternative synthetic routes. beilstein-journals.orgbeilstein-journals.org

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach allows for the rapid construction of diverse chemical libraries, including substituted uracil derivatives. dntb.gov.ua

A notable example is the palladium-catalyzed four-component synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, a complex this compound derivative. mdpi.com This reaction involves the carbonylation of an α-chloroketone, which generates a β-ketoacylpalladium intermediate. Simultaneously, a non-symmetrical urea (B33335) is formed in situ from an isocyanate and a primary amine. The subsequent acylation of this urea by the palladium intermediate leads to the final uracil structure. mdpi.com Such strategies demonstrate the power of MCRs in creating structurally complex and diverse uracil derivatives in a single, efficient step. mdpi.com

Cyclization and Rearrangement Reactions in this compound Formation

Cyclization and rearrangement reactions are fundamental processes in heterocyclic chemistry for constructing the core ring system of this compound. numberanalytics.com

Cyclization Reactions: The pyrimidine (B1678525) ring of uracil can be formed through the cyclization of acyclic precursors. One method involves the reaction of ethyl β-aminocrotonate with phenylisocyanate to yield 6-methyl-3-phenyluracil. bu.edu.eg Another strategy is the nitrosative or nitrative cyclization of aldehyde hydrazones. For example, 6-(1-methylhydrazino)-1-phenyl-uracil can be reacted with various aldehydes to form hydrazones, which then undergo cyclization to produce fused pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-diones. clockss.org Thermal cyclization is another viable route; for instance, specific precursors can be heated to form 5-cyano-1-phenyluracil.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a new structural isomer. numberanalytics.comwiley-vch.de These reactions can be crucial in the synthesis and modification of the this compound scaffold. libretexts.org Research has been conducted on the diversity of rearrangements involving 3-substituted 5-carbamoyl-1-phenyluracil derivatives, indicating the utility of such transformations in creating structural variety.

Derivatization at Various Positions of the this compound Core

Once the this compound core is synthesized, it can be further modified at various positions to create a wide range of derivatives with potentially new properties.

Position 3: The N3 position can be substituted. For example, 3,6-dimethyl-5-(isopropylamino)-1-phenyluracil is a known synthetic derivative.

Position 5: The C5 position is a common site for derivatization. 5-Cyano-1-phenyluracil can be synthesized and subsequently reacted with dichlorofluoromethanesulfenyl chloride to yield 5-cyano-3-dichlorofluoromethanesulfenyl-1-phenyluracil. prepchem.com

Position 6: The C6 position can also be functionalized. For example, 6-chloro-1-phenyluracil serves as a key intermediate. It can be reacted with methylhydrazine to prepare 6-(1-methylhydrazino)-1-phenyl-uracil, a precursor for synthesizing fused heterocyclic systems. clockss.org

These derivatization reactions are crucial for structure-activity relationship studies and the development of new compounds, such as those investigated as potential PPO inhibitors for herbicidal applications. acs.org

C5-Modification Strategies

The C5 position of the uracil ring is a primary target for modification to introduce diverse functionalities. Palladium-catalyzed cross-coupling reactions are a cornerstone for these transformations, particularly for creating C-C bonds.

One prominent method is the direct arylation of 5-halouracil precursors. Research has demonstrated that 5-aryl pyrimidine nucleosides can be effectively synthesized through the palladium-catalyzed direct arylation of N3-free 5-halouracils. fiu.edu For instance, the coupling of 5-iodouracil (B140508) with benzene can be achieved in dimethylformamide (DMF) at 100°C in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yielding 5-phenyluracil. fiu.edu This approach avoids the need to prepare organometallic reagents from the coupling partners. fiu.edu The scope of this reaction extends to various arenes and heteroaromatics, highlighting its versatility. fiu.edu

Advancements in C-H bond activation have further refined C5-modification strategies. mdpi.com Transition metal-catalyzed direct activation of the C5-H bond in uracil derivatives allows for the introduction of aryl groups without prior halogenation of the C5 position. mdpi.com This method offers a more atom-economical route to 5-aryl uracils. Catalyst systems and reaction conditions can be tuned to control the regioselectivity between the C5 and C6 positions of the uracil ring. mdpi.com

Table 1: Examples of C5-Modification Reactions for Uracil Derivatives

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Iodouracil | Benzene | Pd(OAc)₂, TBAF, DMF, 100°C | 5-Phenyluracil | 71% | fiu.edu |

| 1,3-Dimethyluracil | Aryl Iodides | CuBr, t-BuOLi, DMF | 6-Aryl-1,3-dimethyluracil | Moderate | mdpi.com |

| N3-free 5-halouracils | Simple Arenes | Pd-catalyst, TBAF | 5-Aryluracils | Good | fiu.edu |

N3-Substitution and Alkylation Routes

While the N1 position of uracil is readily substituted, selective functionalization at the N3 position presents a greater challenge due to the electronic effects of the two adjacent carbonyl groups, which decrease the nucleophilicity of the N3 atom. researchgate.net Consequently, N1-substitution is generally the favored pathway in reactions involving uracil and its derivatives. researchgate.net

Despite this, several routes for N3-substitution have been developed. Michael-type addition reactions can be employed to introduce alkyl groups at the N3 position. For example, the reaction of thymine (B56734) with a suitable Michael acceptor can lead to the formation of both N1- and N3-alkylated products. researchgate.net The product distribution often depends on the specific reactants and conditions.

In the synthesis of complex molecules, such as certain protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, N3-substitution is a critical step. For instance, derivatives like 5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl) structures feature a methyl group at the N3 position, which can be crucial for biological activity. The introduction of this group often involves the alkylation of a pre-functionalized Nthis compound precursor.

Side Chain Functionalization

Functionalization of the phenyl ring attached at the N1 position of the uracil core is a key strategy for modulating the molecule's properties. This is particularly evident in the development of agrochemicals, where substitutions on the phenyl group are used to enhance herbicidal potency and selectivity. ccspublishing.org.cn

A variety of substituents can be introduced onto the phenyl ring using standard aromatic substitution reactions. For example, in the development of novel PPO inhibitors, N-phenyluracil scaffolds are often modified with combinations of halogen atoms and other functional groups. A notable example is a derivative featuring a 2-chloro-4-fluoro-5-amino-phenyl group attached to the N1 of the uracil ring, which is then further functionalized. These substitutions influence the electronic properties and steric profile of the molecule, which in turn affects its binding to the target enzyme. Molecular modeling and metabolism studies have shown that specific side chains can form hydrogen bonds that reinforce a favorable conformation and reduce the rate of metabolic degradation in plants.

Table 2: Phenyl Ring Substitutions in N-Phenyluracil Derivatives for Herbicidal Activity

| Phenyl Substitution Pattern | Purpose of Functionalization | Target Application | Reference |

|---|---|---|---|

| 2-Chloro-4-fluoro-5-amino | Intermediate for further derivatization | PPO Inhibitor Herbicides | |

| 2,4,6-trisubstituted phenyl | Enhance insecticidal/acaricidal activity | Insecticides/Acaricides | |

| Varies (e.g., fluoro, chloro, trifluoromethyl) | Modulate PPOX inhibition | Phenyluracil Herbicides | ccspublishing.org.cn |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of this compound and related compounds are gaining importance. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.net

One major focus is the development of transition-metal-free reactions to avoid the use of expensive or toxic catalysts. The arylation of heterocycles, a key step in forming the N-phenyl bond, is an area where such advancements are being pursued. Furthermore, the use of environmentally benign solvents like water or ionic liquids is a significant green strategy. For example, a one-pot, three-component reaction for synthesizing related pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved in ethanol, a greener solvent, using a catalytic amount of tetrabutylammonium bromide (TBAB).

Energy-efficient techniques such as microwave irradiation and ultrasonication have also been applied. researchgate.net These methods can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Another green tactic involves the use of recyclable catalysts, such as zeolites. Zeolites, which are crystalline aluminosilicates, can be used as solid acid catalysts in reactions like Friedel-Crafts acylation to prepare precursors for phenyl-substituted heterocycles, and they can be recovered and reused. researchgate.net

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives. Studies have provided insights into the pathways through which these molecules are formed and react.

One relevant investigation involves the flash vacuum pyrolysis (FVP) of hexahydroquinazolin-4(1H)-ones. In the case of a cis-dioxo analog, the FVP reaction proceeds via two competitive pathways. One is a retro-Diels-Alder (RDA) reaction that yields 3-phenyluracil and butadiene. conicet.gov.ar The splitting off of a stable molecule like butadiene is a key driving force for this mechanism. conicet.gov.ar The other pathway is a ring-opening reaction to form an corresponding isocyanate. conicet.gov.ar

Kinetic measurements performed on the ring-opening reaction of related compounds support a concerted β-elimination as the most probable mechanism. conicet.gov.ar Such kinetic studies are essential for distinguishing between different possible reaction pathways, for example, determining whether a reaction is concerted or proceeds through a step-wise mechanism involving discrete intermediates. conicet.gov.aracs.org The study of substituent effects on reaction rates, often analyzed through free energy relationships, can further elucidate the electronic demands of the transition state. acs.org

Advanced Spectroscopic and Structural Characterization of 1 Phenyluracil Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like 1-Phenyluracil. organicchemistrydata.org By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound offer a fundamental fingerprint of its structure. In the ¹H NMR spectrum, the protons on the uracil (B121893) and phenyl rings give rise to distinct signals. The chemical shifts, measured in parts per million (ppm), are highly sensitive to the local electronic environment of each proton. For instance, the protons on the uracil ring, H-5 and H-6, are readily identified, as are the protons of the phenyl group, which typically appear as a complex multiplet in the aromatic region.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and related structures

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | ~5.8 | ~102 |

| H-6 | ~7.7 | ~144 |

| Phenyl-H | ~7.3-7.5 | ~126-138 |

| C-2 (C=O) | - | ~151 |

| C-4 (C=O) | - | ~163 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. carlroth.com The data is compiled from typical values for phenyluracil derivatives. |

2D NMR Techniques for Connectivity and Conformation

To unravel the intricate details of this compound's structure, two-dimensional (2D) NMR techniques are employed. cam.ac.uk Experiments like Correlation Spectroscopy (COSY) establish correlations between protons that are coupled to each other, such as H-5 and H-6 of the uracil ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for linking protons to their directly attached carbons (HSQC) and to carbons that are two or three bonds away (HMBC). This allows for the unambiguous assignment of all proton and carbon signals.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering valuable insights into the molecule's preferred three-dimensional shape or conformation. uzh.ch For this compound, NOESY can reveal the relative orientation of the phenyl and uracil rings.

Solution-State Conformation Studies

The conformation of this compound in solution, particularly the rotational orientation of the phenyl group relative to the uracil ring, is a key area of investigation. NMR studies, often in conjunction with computational modeling, have shown that there is a notable energy barrier to free rotation around the N1-C(phenyl) bond. This results in a preferred non-planar, or twisted, conformation in solution. The precise dihedral angle of this twist can be influenced by factors such as the solvent and the presence of other molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a complementary tool to NMR for characterizing this compound. These methods probe the vibrational modes of the molecule's bonds, providing information about functional groups and conformational subtleties.

Identification of Functional Groups and Bond Vibrations

The IR and Raman spectra of this compound display a series of characteristic bands that correspond to the vibrations of its various functional groups. The stretching vibrations of the two carbonyl (C=O) groups on the uracil ring are typically observed as strong absorptions in the IR spectrum. The N-H stretching vibration of the uracil ring is also a distinct feature. Additionally, the C-H stretching and C=C stretching vibrations of both the phenyl and uracil rings can be identified.

Table 4: General Vibrational Frequencies for Functional Groups in this compound and related compounds

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1750 - 1650 |

| C=C Stretch (Aromatic and Uracil) | 1650 - 1450 |

| Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state. americanpharmaceuticalreview.com |

Conformational Insights from Vibrational Spectra

Subtle details about the conformation of this compound can be gleaned from its vibrational spectra. wayne.edu Variations in the position, intensity, and shape of certain vibrational bands can be correlated with the torsional angle between the phenyl and uracil rings. For example, the out-of-plane bending vibrations of the phenyl C-H bonds can be sensitive to the degree of planarity between the two ring systems. By comparing experimentally obtained spectra with those predicted by theoretical calculations for different conformations, researchers can infer the most probable structure of this compound in both the solid state and in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. libretexts.org

In this compound, the chromophoric system is composed of the uracil ring and the attached phenyl group. The electronic spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen and oxygen atoms of the uracil ring) to an antibonding π* orbital.

The conjugation between the phenyl ring and the uracil moiety influences the energy of these electronic transitions. The extended π-system generally leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths compared to the individual, non-conjugated chromophores. The specific absorption maxima (λmax) for this compound are dependent on the solvent environment. For instance, in a study involving a derivative, 5-cyano-1-phenyluracil, strong fluorescence was observed, indicating efficient absorption of UV light. uni-regensburg.de

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | High energy, typically below 200 nm |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 100 - 3000 |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 1000 - 10,000 |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 10 - 100 |

This table provides a general overview of electronic transitions and their characteristics.

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. uaic.ro These shifts in absorption maxima arise from differential solvation of the ground and excited states of the molecule.

For this compound, changes in solvent polarity can lead to shifts in the λmax of both π → π* and n → π* transitions.

n → π Transitions*: An increase in solvent polarity typically leads to a hypsochromic (blue) shift, a shift to shorter wavelengths. This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy gap for the transition. researchgate.net

π → π Transitions: Conversely, an increase in solvent polarity often results in a bathochromic (red) shift, a shift to longer wavelengths. This occurs because the excited state of a π → π transition is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. researchgate.net

Studies on similar molecules like 1-phenylpyrrole (B1663985) have shown that in polar solvents, a charge transfer state can be stabilized and become more accessible, leading to changes in the fluorescence spectra. The specific interactions, such as hydrogen bonding between the solute and solvent molecules, play a crucial role in the observed spectral shifts. researchgate.netresearchgate.net

Table 2: Expected Solvatochromic Shifts for this compound

| Transition | Change in Solvent Polarity | Expected Shift | Rationale |

| n → π | Increasing | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding orbitals. |

| π → π | Increasing | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |

This table outlines the generally expected shifts based on established principles of solvatochromism.

Absorption Characteristics and Chromophore Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. savemyexams.comlibretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), which can then break down into smaller, characteristic fragment ions. libretexts.org

For this compound (C₁₀H₈N₂O₂), the molecular weight is approximately 188.18 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of this compound would likely proceed through several pathways, reflecting the structure of the molecule which contains both a phenyl group and a uracil ring. Common fragmentation patterns for aromatic compounds involve the stable phenyl cation (C₆H₅⁺) at m/z 77. The fragmentation of the uracil ring can occur through various cleavages. For amides, cleavage of bonds adjacent to the carbonyl group is common. libretexts.org The presence of nitrogen means the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment Ion | Formula | Notes |

| 188 | [C₁₀H₈N₂O₂]⁺ | Molecular Ion (M+) | Represents the intact ionized molecule. |

| 77 | [C₆H₅]⁺ | Phenyl cation | A common and stable fragment for phenyl-substituted compounds. |

This table presents hypothetical major fragments based on the structure of this compound and general fragmentation rules.

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure and crystal packing can be generated. nih.govanton-paar.com

Single-crystal X-ray diffraction studies of this compound and its derivatives have provided detailed insights into their molecular geometry in the solid state. rsc.org For a phenyluracil-substituted tetrathiafulvalene (B1198394) (TTF) derivative, crystallographic analysis revealed that the phenyl group is significantly twisted with respect to the uracil moiety, with a dihedral angle of 62.7°. rsc.org This large twist is attributed to steric repulsion from the carbonyl group on the uracil ring. rsc.org The uracil ring itself was found to be nearly parallel to the TTF skeleton in this particular derivative. rsc.org

Table 4: Selected Crystallographic Data for a this compound Derivative rsc.org

| Parameter | Value | Description |

| Phenyl-Uracil Dihedral Angle | 62.7° | The angle between the planes of the phenyl and uracil rings. |

| Uracil-TTF Dihedral Angle | 5.4° | The angle between the planes of the uracil and tetrathiafulvalene moieties. |

Data from a study on a tetrathiafulvalene-phenyluracil compound, illustrating the non-planar conformation.

In the crystal structure of a this compound derivative, several key intermolecular interactions have been identified:

Hydrogen Bonding : The uracil moieties form dimers through reversed Watson-Crick type hydrogen bonds between the N-H and C=O groups (N···O distance of 2.87 Å). rsc.org

π-π Stacking : The phenyl groups engage in edge-to-face π-stacking interactions (C-H···π distance of 2.81 Å), forming a herringbone array. rsc.org

These non-covalent interactions are fundamental in creating supramolecular assemblies from this compound building blocks. rsc.orgnih.gov

Supramolecular Assembly in Crystalline Forms

The architecture of this compound systems in the solid state is dictated by a sophisticated interplay of non-covalent interactions. These interactions, including hydrogen bonding, π-stacking, and edge-to-face interactions, govern the assembly of individual molecules into well-defined one-, two-, and even three-dimensional supramolecular structures. Detailed crystallographic studies on derivatives of this compound have provided significant insights into these packing motifs.

A predominant feature in the supramolecular assembly of this compound derivatives is the formation of hydrogen-bonded dimers. Specifically, a "reversed Watson–Crick type" hydrogen bond, involving the C2=O group and the N3–H group (C2=O⋯H–N3), has been identified as a key interaction. This highly directional and specific interaction leads to the formation of robust dimeric units, which then serve as building blocks for more extended crystalline networks. In the crystal structure of a tetrathiafulvalene (TTF) derivative of this compound, this N⋯O distance in the hydrogen bond was determined to be 2.87 Å.

Beyond hydrogen bonding, the aromatic nature of both the phenyl and uracil rings facilitates significant π-stacking and edge-to-face interactions. In crystalline systems of this compound derivatives, the phenyl groups have been observed to form distinct herring-bone arrays through edge-to-face (C–H⋯π) interactions. These interactions, where a C-H bond from one phenyl ring points towards the π-face of an adjacent phenyl ring, are crucial in organizing the molecules into layers. The distances for these C–H⋯π interactions have been measured to be in the range of 2.81 Å to 3.01 Å.

Furthermore, in derivatives containing other planar aromatic systems like tetrathiafulvalene (TTF), π-π stacking between the TTF moieties contributes significantly to the formation of columnar structures. The interplay of these varied non-covalent forces can lead to the formation of complex and functional supramolecular architectures, such as one-dimensional tubular frameworks with defined channels. The stability of these assemblies is further enhanced by weaker interactions, including C–H⋯X (where X can be O, N, or S) hydrogen bonds and, in sulfur-containing derivatives, S⋯S contacts. For instance, a C–H⋯O contact between the phenyl group and a carbonyl group of the uracil moiety has been observed with a C⋯O distance of 3.24 Å.

The combination of strong, directional hydrogen bonds and weaker, more diffuse π-stacking and C-H⋯π interactions allows for the construction of intricate and stable crystalline lattices. These studies on this compound derivatives underscore the versatility of the this compound scaffold in designing and engineering novel solid-state materials with specific supramolecular arrangements. researchgate.net

Theoretical and Computational Investigations of 1 Phenyluracil

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons within a molecule, providing a detailed picture of its electronic landscape. ias.ac.in These calculations are foundational for predicting a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on using the electron density to determine the properties of a system, which is computationally more feasible than solving the many-electron wave function directly. DFT has become a popular and versatile tool in computational chemistry for studying the electronic properties of molecules like 1-Phenyluracil.

Ab initio quantum chemistry methods are computational procedures based on quantum mechanics principles, without the inclusion of experimental data. These methods are crucial for determining the energetic and electronic properties of molecules from first principles. For uracil (B121893) derivatives, ab initio calculations, such as Møller-Plesset (MP2) and G3MP2, have been used to fully optimize geometries and calculate energies. acs.org

These calculations provide valuable data on the stability of different conformers and the energy barriers for various chemical reactions. acs.org For instance, studies on the hydrogenation of uracil have utilized high-level ab initio methods like G3 to obtain results that align well with experimental findings, offering a measure of the compound's aromatic character. researchgate.net For this compound, these methods can precisely calculate properties such as the total energy, enthalpy of formation, and the stability of different rotational conformations of the phenyl group relative to the uracil plane.

Table 1: Representative Ab Initio Calculation Results for Uracil Derivatives

| Property | Method/Basis Set | Calculated Value | Reference |

| Relative Internal Energy | G3MP2 | Varies by conformer | acs.org |

| Gas-Phase Enthalpy of Formation | G3 | ~ -336.5 kJ/mol (for Uracil) | researchgate.net |

| Hydrogenation Enthalpy | G3 | ~ -103.8 kJ/mol (for Uracil) | researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that a molecule is more polarizable and reactive.

Table 2: Representative Frontier Orbital Energies for Phenyluracil Derivatives

| Compound Isomer | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| E Isomer | -7.05 | -2.15 | 4.90 |

| Z Isomer | -6.98 | -2.12 | 4.86 |

| (Data derived from DFT calculations on 3-(N-phenyluracil)but-2-enoates, which serve as a proxy for this compound's electronic behavior. Source: acs.org) |

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. It illustrates the three-dimensional charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. libretexts.org The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would reveal the electron-rich areas around the carbonyl oxygens and the π-system of the uracil ring, indicating these as likely sites for interaction with electrophiles or for forming hydrogen bonds. rsc.org Conversely, the areas around the hydrogen atoms, particularly the N-H proton if present, would show positive potential. The phenyl group would also display a characteristic potential distribution related to its aromatic π-system. The MEP surface provides a robust prediction of how the molecule will interact with other molecules and its aggregation patterns.

HOMO-LUMO Analysis and Charge Transfer Properties

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com They provide detailed information on the conformational changes and dynamics of molecules in different environments, such as in solution.

The flexibility of this compound, particularly the rotation of the phenyl group relative to the uracil ring, is critical to its interactions with its environment. MD simulations can model the conformational dynamics of this compound in a solvent, revealing the preferred orientations and the energy barriers between them.

These simulations track the trajectory of each atom over time, allowing for the exploration of the molecule's conformational landscape. biorxiv.org By analyzing these trajectories, researchers can identify the most stable conformations and understand how factors like solvent interactions influence the molecule's shape. Such simulations can reveal, for example, whether a planar or a twisted conformation of this compound is more stable in an aqueous solution and the timescale of transitions between different conformational states. This information is crucial for understanding how the molecule might fit into a binding site or interact with other molecules in a biological system. Comparative MD studies on related systems have shown that ligand binding can significantly alter the conformational flexibility and dynamics of a molecule.

Ligand-Target System Simulations

Molecular simulations of this compound derivatives interacting with biological targets have provided valuable insights into their mechanism of action. For instance, studies on 3-(N-phenyluracil)but-2-enoates, which are derivatives of this compound, have focused on their interaction with protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in herbicide activity. acs.orgmedchemexpress.cn

Simulations have revealed that the stereochemistry of these ligands significantly impacts their binding affinity and inhibitory potency. acs.orgmedchemexpress.cn Specifically, the E isomers of these compounds have been shown to adopt a more stable binding conformation within the active site of Nicotiana tabacum PPO (NtPPO) compared to their Z counterparts. acs.orgmedchemexpress.cn This stability is attributed to a lower entropy change upon binding. acs.orgmedchemexpress.cn These computational findings are consistent with experimental observations, where E isomers exhibit greater herbicidal activity. acs.orgmedchemexpress.cn

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ijpras.com This method is instrumental in understanding the binding mode of this compound derivatives and rationalizing their biological activity.

In the context of PPO inhibitors, docking studies have been crucial in identifying key interactions between this compound derivatives and the enzyme's active site. acs.orgmedchemexpress.cn These studies have shown that the side chains of these compounds can form specific interactions, such as hydrogen bonds, with amino acid residues in the binding pocket. For example, the side chains of certain N-phenylaminomethylthioacetylpyrimidine-2,4-diones, which are structurally related to this compound, can form a hydrogen-bond-mediated seven-membered ring system that enhances binding.

The insights gained from molecular docking have guided the design of more potent inhibitors. By understanding the specific interactions that contribute to high binding affinity, researchers can modify the chemical structure of the ligand to optimize its fit within the receptor.

Tautomeric Equilibrium and Isomerization Pathways

Uracil and its derivatives, including this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers and the energy barriers for their interconversion are critical for understanding the chemical reactivity and biological function of these molecules.

Energetics and Barriers of Tautomerization

Computational studies have investigated the tautomeric equilibrium of uracil and its derivatives. researchgate.net The diketo form is generally the most stable tautomer in the gas phase and in solution. researchgate.net However, the relative energies of other tautomers, such as the enol-keto forms, can be influenced by substitution and environmental factors.

The energy barriers for proton transfer between tautomers are typically high, indicating that these processes are slow under normal conditions. researchgate.net However, these barriers can be significantly lowered by the presence of catalysts, such as water molecules, which can facilitate proton transfer through a shuttle mechanism. researchgate.net

Solvent Effects on Tautomeric Preferences

The solvent environment can have a profound effect on the tautomeric equilibrium of uracil derivatives. researchgate.net Polar solvents, particularly those capable of hydrogen bonding, can stabilize certain tautomeric forms over others. For instance, in aqueous solution, the amino-oxo forms of isocytosine, a related molecule, are favored over the more aromatic hydroxy-amino form that predominates in the gas phase. researchgate.net This highlights the importance of considering solvent effects in computational studies of these systems. The aromaticity of uracil itself is influenced by its environment, with zwitterionic resonance contributing to its aromatic character in polar and hydrogen-bonding environments. researchgate.net

Computational Spectroscopy (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods are widely used to simulate the spectroscopic properties of molecules, providing a powerful tool for interpreting experimental data and confirming chemical structures. nih.gov Density Functional Theory (DFT) is a common method for these calculations. mdpi.com

Simulated NMR, IR, and UV-Vis spectra of this compound and related compounds have been reported in the literature. nih.govmdpi.com These simulations can predict the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the electronic transitions in UV-Vis spectra. mdpi.com For example, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts. nih.gov

By comparing the simulated spectra with experimental measurements, researchers can validate the computed structure and gain a deeper understanding of the molecule's electronic and vibrational properties. mdpi.com For instance, simulated UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can help to assign the observed absorption bands to specific electronic transitions within the molecule. nih.gov

Non-Linear Optical (NLO) Properties and Related Studies

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. analis.com.myrsc.org Chalcones and other molecules with donor-π-acceptor architectures are known to exhibit such properties. nih.gov While direct studies on this compound are not prevalent, research on related structures provides insights.

The NLO properties of a molecule are related to its ability to interact with an applied electric field in a non-linear fashion. This is quantified by the first hyperpolarizability (β). analis.com.my Computational studies, typically using DFT, can predict the NLO properties of molecules. analis.com.my These calculations have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance the NLO response. analis.com.my

For example, studies on polypyrrole derivatives have shown that the nature of aromatic segments influences their NLO properties. Similarly, research on pyrimidine (B1678525) derivatives has demonstrated their potential as NLO materials, with significant enhancement of NLO behavior observed in the crystalline phase. rsc.org These findings suggest that strategic modification of the this compound scaffold could lead to materials with interesting NLO properties.

Molecular Interactions and Mechanistic Studies of 1 Phenyluracil Excluding Clinical Aspects

Enzyme-Ligand Interactions and Inhibition Kinetics

The structural similarity of 1-phenyluracil to natural pyrimidines makes it a candidate for interaction with enzymes involved in nucleic acid metabolism. The study of these interactions provides insights into enzyme function and serves as a basis for rational drug design.

Research has indicated that this compound and its derivatives have the potential to interfere with the synthesis of DNA and RNA, a critical process for cell proliferation. This interference is often achieved by inhibiting key enzymes involved in nucleotide metabolism. Studies on various uracil (B121893) derivatives suggest potential inhibitory activity against enzymes like thymidylate synthase (TS), which are crucial for DNA synthesis.

A significant area of study for uracil analogues has been the inhibition of deaminases that metabolize nucleoside analogues. Enzymes such as cytidine (B196190) deaminase and deoxycytidylate deaminase are responsible for the degradation of certain therapeutic agents. Uracil and its analogues have been shown to act as inhibitors of these enzymes. For instance, cytidine deaminase, which is found in various human cells, can be competitively inhibited by several uridine (B1682114) analogs. This inhibition is significant because it can prevent the breakdown of active drug molecules, thereby enhancing their potential efficacy. The inhibition of deoxycytidylate deaminase is also critical, as this enzyme can inactivate phosphorylated forms of cytosine-based drugs. The ability of uracil derivatives to modulate these enzymes highlights a key mechanism for altering nucleic acid metabolic pathways.

Understanding how a molecule like this compound binds within an enzyme's active site is fundamental to explaining its inhibitory action. Molecular docking and simulation studies are powerful tools for this purpose. researcher.life These computational methods can model the binding pose of a ligand, revealing the specific interactions that anchor it within the active site.

For phenylurea compounds, which are structurally related to this compound, molecular modeling has been used to study binding to protein active sites. These studies can identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., serine) and the peptide backbone, as well as numerous hydrophobic contacts. The orientation of the inhibitor within the active site can suggest a mode of action, for example, by mimicking the binding of the natural substrate.

Such mechanistic probing allows researchers to understand why certain derivatives have higher potency. For example, simulations can show that one stereoisomer (E vs. Z) might adopt a more stable binding conformation within the receptor, leading to a lower entropy change and stronger inhibition. researcher.life These insights are invaluable for the rational design of more potent and specific enzyme inhibitors. mcmaster.ca

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). bioivt.com These values are determined through enzyme kinetic assays. For example, studies on uracil analogs as inhibitors of cytidine deaminase have determined their Ki values, which indicate the concentration required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity.

Table 1: Inhibition of Cytidine Deaminase by a Uracil Analog This table presents data for a representative uracil analog to illustrate the quantification of binding affinity.

| Compound | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| 3-Deazauridine | 1.9 x 10⁻⁵ M | Competitive |

Data sourced from a study on uridine analogs as competitive inhibitors of cytidine deaminase.

Binding affinity and specificity are heavily influenced by the chemical structure of the inhibitor. Studies on disubstituted cytosines and uracils as inhibitors of cytosine nucleoside deaminase have shown that modifications to the phenyl ring can significantly alter binding. scribd.com For instance, the position of substituents on an associated phenyl group can increase or decrease binding, indicating that the inhibitor is in close contact with the enzyme surface and that specific hydrophobic and electronic interactions are critical for strong binding. scribd.com

Mechanistic Probing of Enzyme Active Sites

Nucleic Acid (DNA/RNA) Binding and Intercalation Mechanisms

Beyond interacting with enzymes, small molecules like this compound, which contain planar aromatic rings, have the potential to bind directly to DNA and RNA. Such interactions can be broadly categorized into groove binding and intercalation, both of which can significantly affect the structure and function of nucleic acids. beilstein-journals.org

The two primary non-covalent binding modes for small molecules to duplex DNA are groove binding and intercalation. beilstein-journals.orgnih.gov

Groove Binding : In this mode, the molecule fits into the minor or major groove of the DNA double helix. nih.gov The minor groove is a frequent target for small molecules because it has less competition from the proteins and polymerases that typically interact with the major groove. nih.gov Binding is stabilized by a combination of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions with the charged phosphate (B84403) backbone.

Intercalation : This mode involves the insertion of a planar, aromatic molecule between the stacked base pairs of the DNA helix. This insertion causes a significant distortion of the DNA structure, forcing the helix to unwind and lengthen to accommodate the intercalator.

The planar phenyl and uracil rings of this compound provide the structural basis for potential intercalation. Molecular docking is a key computational technique used to predict whether a molecule is more likely to act as a groove-binder or an intercalator. nih.gov These simulations can calculate the binding energy for different poses, suggesting the most stable and likely mode of interaction. Spectroscopic methods are then often used to experimentally validate these computational predictions.

The binding of a small molecule to DNA or RNA can have profound consequences on cellular processes that rely on these nucleic acids.

The impact of binding is directly related to the binding mode. Intercalation, by definition, disrupts the normal helical structure of DNA. This unwinding and lengthening of the DNA can physically block the progression of enzymes like DNA and RNA polymerases, thereby inhibiting replication and transcription.

Furthermore, the introduction of modified bases can induce more subtle conformational changes in the nucleic acid structure. For example, bulky substituents on a nucleobase can alter the preferred sugar pucker conformation or even induce a transition from the common right-handed B-DNA to a left-handed Z-DNA structure. vanderbilt.eduttu.ee While specific studies on the impact of this compound on nucleic acid conformation are not detailed, its nature as a modified pyrimidine (B1678525) suggests that its incorporation or binding could perturb local DNA or RNA structure, thereby affecting its biological function.

Investigation of Binding Modes (e.g., Groove Binding, Intercalation)

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their molecular interactions and biological activity. These investigations provide a systematic framework for optimizing lead compounds by identifying key structural motifs and physicochemical properties that govern their function at a molecular level, excluding clinical applications.

Rational Design Principles for Ligand Modification

Rational design of this compound derivatives is often guided by established strategies aimed at enhancing potency, selectivity, and understanding of the mechanism of action. These strategies involve targeted modifications of the core structure based on the topology of the target's binding site or on established bioisosteric principles.

One prominent approach is the Active Fragments Exchange and Link (AFEL) strategy. researchgate.netacs.orgfigshare.com This method involves identifying and combining active fragments from different known inhibitors to create novel hybrid molecules with potentially improved properties. For instance, in the development of Protoporphyrinogen (B1215707) IX Oxidase (PPO) inhibitors, researchers have designed 3-(N-phenyluracil)but-2-enoates by linking the phenyluracil moiety with other active fragments. acs.orgfigshare.com

A related strategy is the reaction intermediate derivation approach , where novel scaffolds are discovered by investigating the intermediates of a planned synthesis. This has led to the unexpected discovery of highly potent N-phenylaminomethylthioacetylpyrimidine-2,4-diones as PPO inhibitors from an initial design targeting N-phenyluracil thiazolidinone. researchgate.netacs.org

Systematic SAR studies on this compound analogues have elucidated several key design principles:

Stereochemistry: The spatial arrangement of substituents can be critical. In studies on 3-(N-phenyluracil)but-2-enoates, the E isomers consistently displayed greater inhibitory activity against Nicotiana tabacum PPO (NtPPO) than their corresponding Z isomers. acs.orgfigshare.com Molecular simulations suggest E isomers achieve a more stable binding conformation with a lower entropy change. acs.orgfigshare.com

Uracil Ring Substitution: Modifications at the C5 position of the uracil ring significantly impact activity. In the context of acid ceramidase (AC) inhibition, introducing electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl at the C5 position was found to be crucial for high potency. escholarship.org

N1-Phenyl Group Substitution: The electronic properties of substituents on the N1-phenyl ring are vital. For PPO inhibitors, the introduction of electron-withdrawing and lipophilic groups, such as fluorine or chlorine atoms, at the 2- or 4-positions of the N-phenyl ring generally leads to excellent herbicidal activity. acs.org

N3-Position Modification: The substituent at the N3 position of the uracil ring also plays a role. In antitubercular 2-pyrazolylpyrimidinones, replacing a phenyl group with a smaller trifluoromethyl (CF3) group at this position increased solubility and the selectivity index. acs.org

These principles are illustrated by the research findings summarized in the table below.

| Compound/Series | Target | Key Structural Modification | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| 3-(N-phenyluracil)but-2-enoates | Protoporphyrinogen IX Oxidase (PPO) | Comparison of E vs. Z isomers | E isomers showed significantly higher inhibitory bioactivity than Z isomers. | acs.orgfigshare.com |

| Compound E-Ic | Nicotiana tabacum PPO (NtPPO) | Optimized substituents on phenyl and uracil rings | Emerged as the optimal compound with a Ki value of 3.0 nM. | acs.org |

| 5-Substituted-2,4-dioxopyrimidine-1-carboxamides | Acid Ceramidase (AC) | Replacement of H at C5 with F, Cl, or CF3 | Introduction of electron-withdrawing groups was critical for potent inhibition. | escholarship.org |

| N-phenylaminomethylthioacetylpyrimidine-2,4-diones | Protoporphyrinogen IX Oxidase (PPO) | Introduction of Cl and F at positions 2 and 4 of the N-phenyl ring | Compounds with these substitutions showed excellent weed control. | acs.org |

| 2-Pyrazolylpyrimidinones | Mycobacterium tuberculosis (Mtb) | Replacement of a phenyl group with a CF3 group at the pyrimidinone R1 position | Increased solubility and selectivity index. | acs.org |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. For derivatives of this compound, QSAR is used to guide the synthesis of new analogues with enhanced efficacy by predicting their activity before synthesis, thereby saving time and resources.

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 or Ki values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and quantum mechanical properties. For instance, studies on related heterocyclic compounds have utilized variable connectivity indices and position indices as effective descriptors. nih.gov

Model Building and Validation: Statistical techniques, such as multilinear regression (MLR) or artificial neural networks (ANN), are used to generate an equation that links the descriptors to the biological activity. The resulting model's predictive power is rigorously validated using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model generation) methods. nih.gov

A QSAR study on the acaricidal activity of 3-(2,4,6-trisubstituted phenyl)uracil derivatives used topological indices as structural descriptors to create a model capable of distinguishing between active and inactive compounds. Similarly, a study on 1-phenylbenzimidazoles, which share structural similarities with this compound, developed a robust QSAR model for predicting inhibitory activity against the platelet-derived growth factor receptor, achieving a high correlation coefficient (r²) of 0.78 for the training set and 0.75 for the test set. nih.gov

The general form of a linear QSAR equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Activity is a measure of biological effect (often expressed in logarithmic terms, e.g., log(1/IC50)), D₁, D₂, ... Dₙ are the molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined from the analysis.

| Parameter | Description | Coefficient Value | Statistical Significance (p-value) |

|---|---|---|---|

| c₀ (Intercept) | Baseline activity | 4.50 | - |

| D₁ (LogP) | Logarithm of the octanol-water partition coefficient (Lipophilicity) | +0.25 | <0.01 |

| D₂ (HOMO) | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) | -0.15 | <0.05 |

| D₃ (¹χ) | First-order molecular connectivity index (Size/Branching) | +0.80 | <0.01 |

| Model Statistics: r² = 0.82, q² (cross-validated r²) = 0.76 |

This hypothetical model suggests that activity increases with higher lipophilicity (LogP) and greater molecular size/branching (¹χ), but decreases with higher HOMO energy. Such models provide valuable, quantifiable insights into the structural requirements for molecular recognition and activity, guiding further rational design of this compound-based compounds.

Coordination Chemistry of 1 Phenyluracil and Its Derivatives

Synthesis and Characterization of 1-Phenyluracil Metal Complexes

While the synthesis of simple metal complexes where this compound acts as a primary ligand is not widely reported in the surveyed literature, the synthesis of more complex derivatives has been successfully achieved. A notable example is a tetrathiafulvalene (B1198394) (TTF) based electron-donor molecule functionalized with a this compound moiety (hereafter referred to as TTF-phenyluracil).

The synthesis of this derivative was accomplished via a Stille cross-coupling reaction. This method involved reacting a tributylstannyl-substituted TTF with 5-iodo-1-phenyluracil in the presence of a palladium catalyst, Pd(PPh₃)₄. rsc.org Following synthesis, characterization of the product was performed using various analytical techniques. Infrared (IR) spectroscopy was particularly useful in predicting the hydrogen-bonding mode of the uracil (B121893) group. The IR spectrum for the TTF-phenyluracil derivative showed a characteristic C=O stretching vibration at 1697 cm⁻¹, which is indicative of a reversed Watson–Crick type hydrogen-bonding interaction between the uracil moieties. rsc.org

The coordination behavior of a ligand is defined by the atoms that donate electron pairs to a central metal ion and the number of bonds formed, known as denticity. The this compound molecule possesses several potential donor atoms: the nitrogen atom at the N3 position and the oxygen atoms of the two carbonyl groups (O2 and O4). The presence of the phenyl group at the N1 position sterically hinders and electronically modifies this site, preventing its participation in coordination. Consequently, this compound could theoretically act as a monodentate ligand, coordinating through the N3, O2, or O4 atom, or as a bidentate ligand, potentially forming a chelate ring by coordinating through two of these sites.

However, in the documented crystal structure of the TTF-phenyluracil derivative, the uracil moiety does not engage in direct coordinate bonding with a metal ion. Instead, it functions as a structural unit for self-assembly, primarily through strong, complementary hydrogen bonds. The observed interaction is a reversed Watson–Crick type hydrogen-bond pair, where the C2=O group of one uracil molecule forms a hydrogen bond with the N3-H group of a neighboring molecule. rsc.org In this context, the uracil group's primary role is to direct the formation of supramolecular architectures rather than to act as a classic chelating ligand.

The structural diversity of coordination compounds arises from variables such as the coordination number and geometry of the metal ion, and the nature of the ligands. In the case of the TTF-phenyluracil derivative, remarkable structural diversity is achieved not through coordination with a metal center, but through a combination of multiple non-covalent intermolecular interactions.

These interactions lead to the formation of one-dimensional tubular frameworks with defined channels. rsc.orgresearchgate.net The self-assembly process is governed by several key interactions, as detailed in the table below.

| Interaction Type | Description | Role in Structure |

| Hydrogen Bonding | Reversed Watson–Crick pairing between uracil moieties (C²=O⋯H–N³). rsc.org | Forms the primary one-dimensional chains. |

| π-π Stacking | Stacking of the planar TTF skeletons. rsc.org | Stabilizes the assembly along the stacking axis. |

| Edge-to-Face Interaction | C-H⋯π interactions involving the phenyl groups. rsc.org | Connects adjacent TTF-uracil layers. |

| S⋯S Contacts | Interactions between sulfur atoms on adjacent TTF units. rsc.org | Provides additional stability to the framework. |

| Weak C–H⋯X Bonds | Weak hydrogen bonds between carbon-hydrogen groups and heteroatoms (O, N, S). rsc.org | Further reinforces the three-dimensional structure. |

This intricate network of interactions results in a porous structure with rectangular channels approximately 4 × 8 Å in size, which can be filled with solvent molecules like tetrahydrofuran (B95107) or pyridine (B92270). rsc.org This demonstrates that while not forming a traditional coordination complex, this compound derivatives can generate highly ordered and diverse solid-state architectures.

Ligand Coordination Modes and Denticity

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes are fundamental aspects of their chemistry, dictating their persistence under various conditions and their ability to participate in chemical reactions. Stability is typically discussed in two distinct forms: thermodynamic and kinetic.

Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium. It is quantified by the equilibrium constant (or formation constant, K) for the complexation reaction. A large formation constant indicates a strong metal-ligand interaction and a thermodynamically stable complex. Several factors influence this stability.

Kinetic stability, on the other hand, pertains to the rate at which a complex undergoes reactions, such as ligand substitution. Complexes that exchange ligands rapidly are termed "labile," while those that do so slowly are "inert." scribd.com It is crucial to note that thermodynamic stability and kinetic stability are not directly related. A complex can be thermodynamically very stable (high formation constant) but also kinetically labile (undergoes rapid ligand exchange), or thermodynamically unstable but kinetically inert. scribd.com

While these principles are well-established, specific thermodynamic and kinetic data for metal complexes of this compound are not available in the reviewed literature. General factors influencing the stability of metal complexes are summarized below.

| Factor | Influence on Stability |

| Metal Ion Properties | Stability generally increases with higher charge and smaller ionic radius (greater charge density) of the central metal ion. |

| Ligand Properties | Greater basicity (electron-donating ability) of the ligand typically leads to more stable complexes. |

| Chelate Effect | Complexes formed with multidentate ligands (chelating agents) are significantly more thermodynamically stable than those with analogous monodentate ligands. |

| Steric Factors | Bulky substituents on the ligand or other ligands in the coordination sphere can cause steric hindrance, potentially decreasing stability. |

A ligand exchange, or substitution, reaction is a fundamental reaction of coordination compounds where one or more ligands in the coordination sphere are replaced by other ligands. These reactions are central to the synthesis of new complexes and understanding their chemical behavior. libretexts.org

The mechanism of ligand substitution can be broadly classified as associative, dissociative, or interchange. libretexts.org

Dissociative (D) mechanism: A ligand first detaches from the complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A) mechanism: The incoming ligand first attaches to the complex, forming an intermediate with a higher coordination number, from which a different ligand then departs.

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the outgoing ligand is leaving in a concerted process, without a distinct intermediate.

A common example of ligand exchange is the reaction of aqueous metal ions, which exist as aqua complexes (e.g., [Cu(H₂O)₆]²⁺), with other ligands. The addition of concentrated hydrochloric acid to a blue solution of [Cu(H₂O)₆]²⁺ results in the replacement of water ligands with chloride ions to form the green/yellow [CuCl₄]²⁻ complex. Similarly, adding excess ammonia (B1221849) can replace water ligands to form ammine complexes.

While these reactions are well-understood for many systems, specific studies detailing the ligand exchange reactivity of this compound complexes have not been identified in the current literature. Based on its structure, a coordinated this compound ligand would be expected to undergo substitution reactions governed by the principles of the metal center and reaction conditions.

Thermodynamic and Kinetic Stability Investigations

Research Applications of this compound Metal Complexes

Although research on direct metal complexes of this compound is limited, the work on its derivatives highlights potential applications in the field of materials science. The TTF-phenyluracil derivative, through its intricate self-assembly, creates redox-active tubular frameworks. rsc.orgresearchgate.net

The primary application envisioned for these structures is the development of multifunctional organic conductors. rsc.org The organized π-stacking of the TTF units provides a pathway for electrical conductivity, while the porous nature of the framework allows for the inclusion of guest molecules within the channels. This opens up the possibility of creating materials that combine conductivity with sensor capabilities, molecular storage, or ion exchange. rsc.org Researchers are exploring the exchange of the solvent guest molecules with electron-acceptors like tetracyanoquinodimethane (TCNQ) to create conductive charge-transfer complexes. rsc.orgresearchgate.net These materials could be valuable in the design of novel molecular electronic devices.

Biomimetic Models in Bioinorganic Chemistry

The unique structure of this compound, featuring a phenyl group at the N1 position of the uracil ring, allows it to participate in a variety of non-covalent interactions. This characteristic has been exploited in the field of bioinorganic chemistry to construct sophisticated biomimetic models that mimic complex biological structures and functions. These models are instrumental in understanding fundamental biological processes such as molecular recognition, self-assembly, and ion transport.

One significant area of research involves the use of this compound derivatives to create artificial systems that replicate the hydrogen-bonding patterns found in DNA. By incorporating this compound into larger molecular frameworks, researchers can study the specific interactions that govern the assembly of biological macromolecules. For instance, ethylenedithiotetrathiafulvalene (EDT-TTF) derivatives bearing an Nthis compound moiety have been synthesized. acs.org These molecules self-assemble into two-dimensional networks through a combination of complementary double hydrogen bonds, similar to the Watson-Crick base pairing in DNA, alongside π-π stacking and sulfur-sulfur interactions. acs.org This self-assembly demonstrates how the specific recognition properties of the uracil component can be used to direct the formation of ordered supramolecular structures.

Furthermore, this compound has been a key component in the construction of biomimetic ion channels. Researchers have designed tubular frameworks using a tetrathiafulvalene (TTF) based electron-donor functionalized with an Nthis compound group. rsc.org In these structures, the uracil moieties form reversed Watson-Crick type hydrogen-bond pairs, while the TTF units engage in π-stacking and C–H···X hydrogen bonds. rsc.org The phenyl group on the uracil plays a crucial role in forming a herring-bone array through edge-to-face interactions. rsc.org These multiple, cooperative intermolecular interactions lead to the formation of well-defined channels with dimensions on the angstrom scale, capable of housing solvent molecules. rsc.org These artificial channels serve as valuable models for understanding the principles of ion and molecule transport across biological membranes.

The table below summarizes key research findings on the use of this compound in biomimetic models.

| Compound/System | Mimicked Biological Process | Key Interactions | Reference |